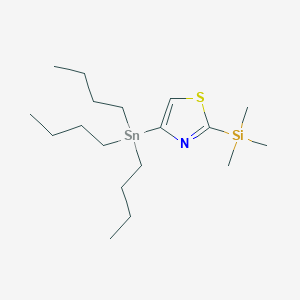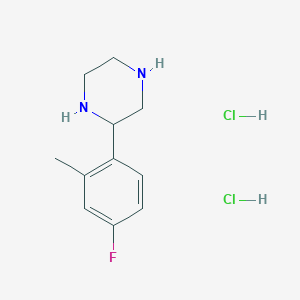
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
“2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C12H14O3 . It is often used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of “2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is represented by the linear formula C12H14O3 . The structure of related compounds has been analyzed using X-ray crystallography .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is used as a versatile building block in the synthesis of cyclopropyl-containing amino acids. It has shown reactivity in Michael additions and Diels–Alder reactions, leading to the creation of new amino acids in protected forms, demonstrating its utility in the field of organic synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
- The compound has been involved in the synthesis of cyclopropane derivatives, which are used in the study of antidepressants (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
- It serves as a precursor in the synthesis of various bicyclic peptidomimetics, highlighting its role in the development of potential therapeutic agents (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Biological Applications
- The compound has been used to create inhibitors for apple 1-aminocyclopropane-1-carboxylic acid oxidase, suggesting its potential in agricultural applications for controlling plant ethylene production (Dourtoglou & Koussissi, 2000).
- In the field of medicinal chemistry, it's been employed to create derivatives with significant herbicidal and fungicidal activities, demonstrating its potential in agrochemical research (Tian, Song, Wang, & Liu, 2009).
Miscellaneous Applications
- The compound has been utilized in the study of cyclopropane ring opening reactions, contributing to the understanding of chemical reaction mechanisms and synthesis pathways (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
- It's also been part of studies examining the structure-activity relationship in substituted cyclopropanecarboxylic acids, aiding in the development of new chemical entities (Kusuyama, 1979).
Propriétés
IUPAC Name |
2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)





![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)


![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)



